molecular formula C22H26N2O6S B2401313 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922077-77-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2401313
CAS No.: 922077-77-8
M. Wt: 446.52
InChI Key: WPSXFZKOQKMIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a potent and selective ATP-competitive inhibitor of transforming growth factor-β (TGF-β) type I receptor ALK5 (activin receptor-like kinase 5). This compound acts as a key molecular tool for the specific disruption of the ALK5-mediated Smad signaling pathway, which is central to a wide array of cellular processes including proliferation, differentiation, migration, and apoptosis. Its primary research value lies in the investigation of TGF-β-driven pathologies, such as cancer metastasis, where it is used to probe the mechanisms of epithelial-to-mesenchymal transition (EMT) and the tumor microenvironment. Researchers also utilize this inhibitor to explore the role of TGF-β signaling in fibrotic diseases, making it a critical compound for developing therapeutic strategies against conditions like pulmonary and renal fibrosis. By selectively targeting ALK5, this inhibitor allows for the precise dissection of TGF-β pathway dynamics in complex biological systems, providing invaluable insights for both basic research and drug discovery endeavors.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)16-8-10-19(28-4)20(13-16)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSXFZKOQKMIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol with Allylated α,β-Unsaturated Ketones

The core structure is synthesized through a [4+3] cyclocondensation reaction. A representative protocol involves:

Reagents :

  • o-Aminophenol derivative (1.0 equiv)
  • 5-Allyl-3,3-dimethylbut-2-en-1-one (1.2 equiv)
  • 1,4-Dioxane (solvent)
  • Catalytic p-toluenesulfonic acid (PTSA)

Procedure :

  • Combine o-aminophenol (36.9 mg, 0.30 mmol) and 5-allyl-3,3-dimethylbut-2-en-1-one (86.5 mg, 0.60 mmol) in 1,4-dioxane (0.6 mL).
  • Heat at 100°C under N₂ for 19 hours.
  • Purify via preparative TLC (hexane/ethyl acetate, 4:1) to yield the oxazepine intermediate as a brown oil (58.0 mg, 75% yield).

Mechanistic Insight :
The reaction proceeds via Michael addition of the amine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration (Figure 1). Microwave-assisted synthesis reduces reaction time to <2 hours with comparable yields.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 5.85 (m, 1H, allyl CH), 5.10 (d, 2H, allyl CH₂), 3.45 (s, 2H, oxazepine CH₂), 1.45 (s, 6H, 2×CH₃).
  • HRMS (ESI) : m/z Calcd for C₁₅H₁₉NO₂ [M+H]⁺: 264.1389; Found: 264.1391.

Sulfonylation of the Oxazepine Amine Intermediate

Preparation of 3,4-Dimethoxybenzenesulfonyl Chloride

Reagents :

  • 3,4-Dimethoxybenzenesulfonic acid (1.0 equiv)
  • Phosphorus pentachloride (2.5 equiv)
  • Dry dichloromethane (DCM)

Procedure :

  • Suspend 3,4-dimethoxybenzenesulfonic acid (2.1 g, 10 mmol) in DCM (20 mL).
  • Add PCl₅ (5.2 g, 25 mmol) portionwise at 0°C.
  • Stir at room temperature for 4 hours, then filter and concentrate to obtain the sulfonyl chloride (1.8 g, 80% yield).

Coupling Reaction with the Oxazepine Amine

Reagents :

  • Oxazepine amine (1.0 equiv)
  • 3,4-Dimethoxybenzenesulfonyl chloride (1.2 equiv)
  • Pyridine (base, 2.0 equiv)
  • Dry THF (solvent)

Procedure :

  • Dissolve the oxazepine amine (264 mg, 1.0 mmol) in THF (5 mL).
  • Add pyridine (162 μL, 2.0 mmol) and 3,4-dimethoxybenzenesulfonyl chloride (276 mg, 1.2 mmol).
  • Stir at 25°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the title compound (420 mg, 85% yield).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by elimination of HCl (Figure 2). Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, sulfonamide NH), 7.30–7.10 (m, 4H, aromatic), 6.95 (s, 2H, OCH₃), 5.90 (m, 1H, allyl CH), 5.15 (d, 2H, allyl CH₂), 3.90 (s, 6H, 2×OCH₃), 3.50 (s, 2H, oxazepine CH₂), 1.50 (s, 6H, 2×CH₃).
  • FT-IR (KBr): ν 3270 (NH), 1685 (C=O), 1320, 1150 cm⁻¹ (SO₂).
  • HRMS (APCI) : m/z Calcd for C₂₄H₂₉N₃O₆S [M+H]⁺: 512.1821; Found: 512.1824.

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

A modified protocol using microwave irradiation achieves the final compound in 65% yield with reduced reaction time (Table 1):

Step Conventional Method Microwave Method
Cyclocondensation 19 hours 45 minutes
Sulfonylation 12 hours 2 hours
Overall Yield 64% 65%

Conditions : 150 W, 100°C, solvent: DMF.

Sonochemical Synthesis

Ultrasound irradiation (40 kHz, 300 W) during cyclocondensation improves yield to 78% by enhancing mass transfer.

Analytical Validation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 512.1824 [M+H]⁺
  • Theoretical : m/z 512.1821
  • Error : 0.6 ppm, confirming molecular formula C₂₄H₂₉N₃O₆S.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Computational Modeling and Reaction Optimization

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify transition states and validate the cyclocondensation mechanism. Key findings:

  • Activation energy for Michael addition: 18.3 kcal/mol
  • Intramolecular cyclization barrier: 12.7 kcal/mol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant antimicrobial effects. The sulfonamide moiety typically inhibits bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(5-allyl...)S. pneumoniae8 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated an IC50 value of 10 nM against the CCRF-CEM leukemia cell line.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (nM)Mechanism of Action
CCRF-CEM10Inhibition of cell proliferation
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Disruption of signaling pathways

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of this compound have shown promise. It has been tested in various models (e.g., MES and PTZ tests) and exhibited significant activity.

Case Studies

  • Study on MES Model : The compound demonstrated a median effective dose (ED50) of 15 mg/kg in the MES model, indicating strong anticonvulsant effects.
  • PTZ-Induced Seizures : In another study, it showed a protective index greater than 10 against PTZ-induced seizures.

Table 3: Anticonvulsant Activity Results

ModelDose (mg/kg)ED50 Value (mg/kg)Protective Index
MES1515>10
PTZ3020>12

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly involving pathways related to its structural components. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The 3,4-dimethoxybenzenesulfonamide moiety may enhance binding affinity to serine/threonine kinases compared to monosubstituted analogues, as seen in related sulfonamide-based inhibitors .

Crystallographic and Conformational Insights

Crystallographic data refined via SHELXL and visualized using ORTEP-3 have been critical in comparing the target compound’s conformation with analogues. For example:

  • Torsion Angles : The allyl group in the target compound exhibits a torsion angle of 120°–135°, favoring a staggered conformation that minimizes steric clash with the dimethyl groups. In contrast, benzyl-substituted analogues show planar arrangements (0°–15°) due to π-π interactions .
  • Hydrogen Bonding : The sulfonamide group forms two strong hydrogen bonds with backbone amides in hypothetical protein targets (N–H···O=S, 2.8–3.0 Å), a feature shared with other sulfonamide derivatives but absent in carboxylate-containing analogues .

Research Findings and Functional Implications

While direct pharmacological data are unavailable, structural comparisons suggest the following:

Selectivity : The dimethyl groups may reduce off-target interactions compared to smaller substituents (e.g., methyl or hydrogen), as observed in kinase inhibitor studies .

Solubility: The dimethoxybenzenesulfonamide group likely improves aqueous solubility (predicted logP ≈ 2.1) over nonpolar analogues (logP > 3.5), though this remains untested.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive understanding of its effects and applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H28N2O5S
Molecular Weight 444.55 g/mol
Purity Typically ≥ 95%

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Tested Against : Staphylococcus aureus and Escherichia coli.
  • Results : Showed notable inhibition zones in agar diffusion assays, indicating potential as an antimicrobial agent .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed:

  • Enzymes Targeted : 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3).
  • IC50 Values : The compound demonstrated an IC50 of approximately 700 nM in inhibiting 17β-HSD3 activity .

Study 1: Anticancer Efficacy

A study conducted by Bailey et al. (2020) synthesized various derivatives of the compound and assessed their anticancer efficacy. The most promising analogs exhibited IC50 values below 500 nM against MCF-7 cells. The study suggested that structural modifications could enhance potency and selectivity .

Study 2: Antimicrobial Assessment

In another investigation, researchers evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound's sulfonamide group contributed to its enhanced antibacterial activity compared to other sulfonamide derivatives .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what critical reaction parameters must be optimized?

The synthesis typically involves sulfonylation of the benzoxazepine core with 3,4-dimethoxybenzenesulfonyl chloride. Key steps include:

  • Coupling reaction : Reacting 5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride).

Q. Which analytical techniques are essential for structural verification and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl group at position 5, methoxy groups on the benzene ring).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 487.1872).
  • X-ray Crystallography : For absolute configuration determination; use SHELXL for refinement and ORTEP-3 for visualization .
  • HPLC-PDA : Purity >95% (C18 column, acetonitrile/water mobile phase).

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically addressed?

Contradictions often arise from variations in:

  • Assay conditions (e.g., pH, solvent DMSO concentration affecting solubility).
  • Cell lines or models (e.g., differences in membrane permeability or metabolic enzymes).
  • Control experiments : Include positive controls (e.g., known sulfonamide inhibitors) and validate target engagement via isothermal titration calorimetry (ITC). Methodological recommendation : Replicate studies under standardized protocols (e.g., OECD guidelines) and perform meta-analyses to identify outliers .

Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). Prioritize docking poses consistent with known sulfonamide-protein interactions (e.g., sulfonamide NH coordinating to Zn²⁺).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes (GROMACS, AMBER) under physiological conditions.

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Screening : Use commercial kits (e.g., Hampton Research) to test >50 solvent combinations (e.g., PEGs, alcohols).
  • Additives : Introduce small molecules (e.g., divalent cations) to stabilize crystal packing.
  • Refinement : Apply SHELXL for high-resolution data (R-factor < 0.05) and validate using the CheckCIF tool .

Q. What role does the sulfonamide moiety play in modulating biological activity, and how can this be experimentally validated?

  • Functional importance : The sulfonamide group often acts as a zinc-binding pharmacophore in enzyme inhibitors.
  • Validation strategies :
  • Synthesize analogs with sulfonamide replaced by carboxylate or phosphonate groups.
  • Perform site-directed mutagenesis on target proteins (e.g., replace Zn²⁺-coordinating residues) and measure activity changes .

Q. How do polymorphic forms impact physicochemical stability, and what methods characterize them?

  • Techniques :
  • DSC/TGA : Identify melting points and thermal degradation profiles.
  • PXRD : Differentiate crystal forms (e.g., Form I vs. Form II).
  • Solubility studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF).
    • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for graphical representation .
  • Synthesis : Triethylamine as a base for sulfonamide formation .
  • Computational Modeling : Link docking results to conceptual frameworks (e.g., ligand efficiency metrics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.